molecular formula C8H12Cl2O3 B14027963 (S)-4-(((1,2-Dichlorovinyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane

(S)-4-(((1,2-Dichlorovinyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B14027963
M. Wt: 227.08 g/mol
InChI Key: JUYLXTUIUDHQPL-BTJAISLDSA-N
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Description

(S)-4-(((1,2-Dichlorovinyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane is a chemical compound known for its unique structure and properties It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(((1,2-Dichlorovinyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 1,2-dichlorovinyl alcohol with 2,2-dimethyl-1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at a controlled temperature to ensure optimal yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(((1,2-Dichlorovinyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the dichlorovinyl group to less oxidized forms.

    Substitution: The dichlorovinyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce less chlorinated derivatives. Substitution reactions can result in the formation of various substituted dioxolane derivatives.

Scientific Research Applications

(S)-4-(((1,2-Dichlorovinyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-(((1,2-Dichlorovinyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with molecular targets through its reactive functional groups. The dichlorovinyl group can undergo nucleophilic attack, leading to the formation of intermediates that participate in various biochemical pathways. The dioxolane ring provides stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(((1,2-Dichlorovinyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane is unique due to its combination of a dioxolane ring and a dichlorovinyl group. This structural arrangement imparts distinct reactivity and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C8H12Cl2O3

Molecular Weight

227.08 g/mol

IUPAC Name

(4S)-4-[[(Z)-1,2-dichloroethenoxy]methyl]-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C8H12Cl2O3/c1-8(2)12-5-6(13-8)4-11-7(10)3-9/h3,6H,4-5H2,1-2H3/b7-3+/t6-/m1/s1

InChI Key

JUYLXTUIUDHQPL-BTJAISLDSA-N

Isomeric SMILES

CC1(OC[C@H](O1)CO/C(=C/Cl)/Cl)C

Canonical SMILES

CC1(OCC(O1)COC(=CCl)Cl)C

Origin of Product

United States

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